3-NBD-C12 Cholesterol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

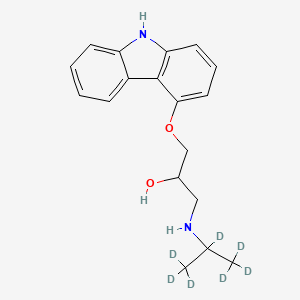

3-NBD-C12 Cholesterol: is a cholesterol derivative that is tagged with a hydrophilic fluorophore known as 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD). This compound is primarily used in scientific research to study the utilization and metabolism of cholesterol. The fluorescent tag allows researchers to track and visualize cholesterol within biological systems, making it a valuable tool in membrane and cell biology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-NBD-C12 Cholesterol involves the conjugation of NBD to a cholesterol molecule through a 12-carbon linker. The general synthetic route includes the following steps:

Activation of Cholesterol: Cholesterol is first activated by converting it into a reactive intermediate, such as a cholesterol ester.

Linker Attachment: A 12-carbon linker is then attached to the activated cholesterol.

NBD Conjugation: The NBD fluorophore is conjugated to the other end of the linker, resulting in the formation of this compound.

Reaction Conditions:

- The reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

- Organic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

- The reactions may require the use of catalysts or reagents such as dicyclohexylcarbodiimide (DCC) for esterification.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and purification apply. Large-scale production would involve optimizing reaction conditions to maximize yield and purity, followed by purification techniques such as column chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 3-NBD-C12 Cholesterol can undergo various chemical reactions, including:

Oxidation: The cholesterol moiety can be oxidized to form oxysterols.

Reduction: The NBD fluorophore can be reduced under certain conditions, affecting its fluorescence properties.

Substitution: The linker or the NBD group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products:

Oxidation: Formation of oxysterols.

Reduction: Reduced NBD derivatives with altered fluorescence.

Substitution: Various substituted derivatives depending on the reagents used

Wissenschaftliche Forschungsanwendungen

3-NBD-C12 Cholesterol has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe to study the chemical properties and interactions of cholesterol in various environments.

Biology: Employed in membrane and cell biology to track cholesterol distribution and dynamics within cells and membranes.

Medicine: Utilized in studies related to cholesterol metabolism and its role in diseases such as atherosclerosis.

Industry: Applied in the development of diagnostic tools and assays for cholesterol-related research .

Wirkmechanismus

The mechanism of action of 3-NBD-C12 Cholesterol involves its incorporation into biological membranes, where it mimics the behavior of natural cholesterol. The NBD fluorophore allows for the visualization of cholesterol within membranes and cells. The compound interacts with various proteins and lipids, providing insights into cholesterol metabolism and transport. The molecular targets include membrane proteins involved in cholesterol trafficking and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

25-NBD-Cholesterol: Another NBD-tagged cholesterol derivative used for similar applications.

6-NBD-Sphingosine: A fluorescently labeled sphingosine used to study sphingolipid metabolism.

12-NBD-Phosphatidylcholine: A phospholipid analog used in membrane studies.

Uniqueness of 3-NBD-C12 Cholesterol:

- The 12-carbon linker provides a specific spatial arrangement that can influence its interaction with biological membranes.

- The NBD fluorophore offers desirable fluorescence characteristics, making it a popular choice for tracking cholesterol dynamics.

- Its ability to mimic natural cholesterol while providing a fluorescent signal makes it a versatile tool in various research fields .

Eigenschaften

CAS-Nummer |

186833-02-3 |

|---|---|

Molekularformel |

C45H70N4O5 |

Molekulargewicht |

747.06 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.